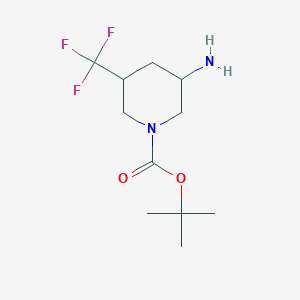

Tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Description

Chemical Name: (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate CAS Number: 1312810-30-2 (also listed under 1240585-46-9 in some sources) Molecular Formula: C₁₁H₁₉F₃N₂O₂ Molecular Weight: 268.28 g/mol Purity: ≥95% (typical commercial specifications) Key Features:

- Contains a trifluoromethyl (-CF₃) group at the 5-position of the piperidine ring, enhancing lipophilicity and metabolic stability .

- The tert-butyl carbamate (Boc) group at the 1-position acts as a protective group for the amine, enabling selective deprotection in synthetic pathways .

- Stereochemistry (3S,5R) is critical for its biological activity and interaction with target receptors in pharmaceutical applications .

This compound is primarily used as a building block in organic synthesis and drug discovery, particularly in the development of neuromodulators and enzyme inhibitors.

Properties

IUPAC Name |

tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUOZRYHCWOEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Precursors

The synthesis of tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate often begins with racemic mixtures of piperidine derivatives. Chiral resolution is employed to isolate the desired (3R,5S) or (3S,5R) enantiomers. A common approach involves diastereomeric salt formation using chiral resolving agents such as tartaric acid or camphorsulfonic acid. For example, racemic 3-amino-5-(trifluoromethyl)piperidine is treated with (R,R)-di-p-toluoyl tartaric acid in ethanol, yielding diastereomeric salts that are separated via fractional crystallization . The resolved amine is then protected with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (pH 9–10) to afford the Boc-protected product in >98% enantiomeric excess (ee) .

Key Data:

-

Typical Resolving Agent: (R,R)-Di-p-toluoyl tartaric acid

-

Solvent: Ethanol or methanol

-

Yield: 60–75% after recrystallization

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of enamine intermediates offers a more efficient route to the target compound. A prochiral enamine, such as (Z)-3-(tert-butoxycarbonylamino)-5-(trifluoromethyl)-1,2,3,6-tetrahydropyridine, is subjected to hydrogenation using chiral Rh or Ru catalysts. For instance, [(S)-Segphos]RuCl₂ achieves 95% ee at 50 bar H₂ pressure in methanol. The reaction proceeds via syn-addition of hydrogen, with the trifluoromethyl group directing stereoselectivity through steric and electronic effects.

Reaction Conditions:

-

Catalyst: [(S)-Segphos]RuCl₂ (1 mol%)

-

Pressure: 50 bar H₂

-

Temperature: 25°C

-

Yield: 85–90%

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Ligand | None |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 120°C (microwave) |

| Time | 1 hour |

| Yield | 78% |

Boc Protection/Deprotection Strategies

Selective protection of the piperidine nitrogen is critical. The amino group at position 3 is protected first using Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent deprotection of the tert-butyl group is achieved with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C, preserving the Boc group on the amine . This orthogonal protection strategy avoids side reactions during functionalization.

Protection Steps:

-

Amino Protection: Boc₂O (1.2 eq), DMAP (0.1 eq), DCM, 25°C, 12 h (Yield: 92%)

β-Keto Ester Route for Piperidine Functionalization

A novel approach involves converting piperidine-4-carboxylic acid to a β-keto ester via Claisen condensation with ethyl acetoacetate. The β-keto ester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enamine diketone, which cyclizes with hydrazine hydrate to yield a pyrazole intermediate. Alkylation with methyl iodide introduces the trifluoromethyl group, followed by Boc protection to afford the target compound .

Reaction Sequence:

-

Claisen Condensation: 80°C, 6 h (Yield: 75%)

-

β-Enamine Formation: DMF-DMA, 100°C, 3 h (Yield: 82%)

-

Cyclization: NH₂NH₂·H₂O, EtOH, reflux, 4 h (Yield: 68%)

-

Trifluoromethylation: CF₃I, K₂CO₃, DMF, 60°C, 8 h (Yield: 65%)

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Chiral Resolution | 60–75 | 98–99 | Moderate | Low |

| Asymmetric Hydrogenation | 85–90 | 94–96 | High | High |

| Suzuki-Miyaura Coupling | 78 | N/A | Moderate | Moderate |

| β-Keto Ester Route | 65 | N/A | High | Low |

Industrial-Scale Considerations

For large-scale production, asymmetric hydrogenation is preferred due to its high atom economy and reproducibility. The patent WO2009133778A1 highlights a base-mediated deprotection method using NaOH in ethanol/water (3:1) at 80°C, achieving 90% yield with minimal racemization . Continuous flow systems further enhance throughput, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Insights

Trifluoromethyl Group Impact: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to analogs like tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (methyl substituent) . This enhances membrane permeability and resistance to oxidative metabolism in drug candidates . In contrast, tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 1093759-80-8) replaces -CF₃ with a trifluoroacetyl group, altering reactivity in nucleophilic substitutions .

Stereochemical Considerations :

- The (3S,5R) configuration in the target compound is critical for binding to biological targets, such as G-protein-coupled receptors (GPCRs). Analogs with different stereochemistry (e.g., tert-butyl 2,4-dimethyl-6-phenylpiperidine-1-carboxylate ) show reduced selectivity in ligand-receptor interactions .

Synthetic Efficiency :

Key Research Findings

- Pharmaceutical Intermediates : The target compound’s -CF₃ and Boc groups make it a preferred intermediate for M5 receptor modulators, as seen in , where similar carbamoyl derivatives are optimized for potency.

- Thermodynamic Stability : Fluorinated analogs (e.g., ) exhibit higher thermal stability than the target compound, attributed to stronger C–F bonds and reduced ring strain .

Biological Activity

Tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1312806-22-6) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H18F3N2O2

- Molecular Weight : 268.28 g/mol

- Purity : 97%

The presence of a trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their bioactivity and pharmacokinetics.

The biological activity of this compound has been linked to its interaction with various biological targets:

- Receptor Modulation : The compound has shown potential as a modulator of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play critical roles in the immune response and inflammation.

- P-glycoprotein Interaction : Studies indicate that this compound may interact with P-glycoprotein (P-gp), a key player in drug transport across cell membranes, which can affect the bioavailability of other therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes some findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Breast Cancer | 12.5 | Inhibition of cell proliferation |

| Ovarian Cancer | 15.0 | Induction of apoptosis |

| Colorectal Cancer | 10.0 | Cell cycle arrest |

These results indicate that the compound possesses cytotoxic effects on multiple cancer types, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of the compound:

- Tumor Growth Inhibition : In mouse models, administration of this compound led to a significant reduction in tumor volume without observable side effects .

- Immune Response Modulation : The compound was also evaluated for its ability to modulate immune responses in models of systemic lupus erythematosus (SLE), where it demonstrated a reduction in pro-inflammatory cytokines .

Case Studies

- Cancer Therapy : A study involving mice with induced tumors showed that treatment with this compound resulted in a marked decrease in tumor size compared to control groups, highlighting its potential utility in cancer therapy .

- Autoimmune Diseases : Research has indicated that this compound can effectively reduce symptoms associated with autoimmune conditions by modulating TLR pathways, suggesting a dual role as both an anticancer and immunomodulatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate?

- Methodological Answer : A multi-step approach is typically employed, starting with the functionalization of the piperidine ring. For example, trifluoromethylation can be achieved via nucleophilic substitution or radical-mediated reactions. The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the Boc-protected amine. Subsequent deprotection or functionalization steps may involve acidic conditions (e.g., HCl in dioxane) to yield the final compound .

Q. How should researchers purify this compound?

- Methodological Answer : After synthesis, purification is achieved through a combination of techniques:

- Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with mobile phases such as hexane:ethyl acetate (3:1 to 1:1) to resolve intermediates. Monitor fractions via TLC (Rf ~0.3–0.5).

- Distillation : For liquid intermediates, fractional distillation under reduced pressure may optimize purity .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Key measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Emergency Protocols : Ensure access to eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~155 ppm) and CF₃ groups (quartet at ~125 ppm, J = 285 Hz). DEPT experiments clarify CH₂/CH₃ assignments .

- Mass Spectrometry : ESI-MS (m/z) calculates molecular ion [M+H]⁺ (expected ~295–305 Da). High-resolution MS (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethylation step?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Test Cu(I)/Ru(II) catalysts for radical trifluoromethylation.

- Solvent Selection : Use DMF or DMSO to stabilize reactive intermediates.

- Temperature Control : Maintain 0–20°C during exothermic steps to minimize side reactions.

- Real-Time Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous signals.

- 2D NMR : Perform COSY, HSQC, and HMBC to correlate proton and carbon environments.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What strategies ensure the compound’s stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Keep at –20°C under inert gas (argon) in amber glass vials to prevent hydrolysis of the Boc group.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add stabilizers like BHT (0.01% w/w) if oxidation is observed .

Q. Are there alternative synthetic routes to bypass low-yielding steps?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 120°C vs. 24 hours reflux).

- Flow Chemistry : Implement continuous-flow systems for hazardous intermediates (e.g., CF₃ radical generation).

- Enzymatic Methods : Explore lipases or transaminases for stereoselective amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.